chloro-methyl-diphenylphosphanium;silver
Description
Contextualization within Organophosphorus Chemistry and Silver Coordination Systems
Chloro-methyl-diphenylphosphanium;silver is an ionic compound composed of a chloro-methyl-diphenylphosphanium cation and a silver-containing anion. The cation, [ClCH₂P(C₆H₅)₂]⁺, belongs to the family of phosphonium (B103445) salts. These are organic derivatives of the phosphonium ion (PH₄⁺) where one or more hydrogen atoms are replaced by organic groups. In this specific cation, the phosphorus atom is bonded to two phenyl groups, a methyl group, and a chlorine atom, resulting in a tetrahedral geometry around the phosphorus center.
The study of organophosphorus compounds is a vast field, encompassing a wide range of molecules with phosphorus-carbon bonds. nih.gov These compounds have found applications in various areas, including catalysis, materials science, and medicine. nih.govmdpi.com Similarly, silver coordination chemistry is a rich and active area of research, driven by the unique properties of silver complexes in fields like catalysis and medicinal chemistry. acs.orgnih.gov The compound this compound, therefore, represents a fascinating convergence of these two significant domains of chemistry.
Historical Development of Phosphonium Salt and Silver Complex Chemistry
The chemistry of phosphonium salts dates back to the 19th century, with the first synthesis of a quaternary phosphonium salt reported by Hofmann and Cahours in 1857. A pivotal moment in the history of phosphonium salts was the development of the Wittig reaction in the 1950s, which utilizes phosphonium ylides generated from phosphonium salts to synthesize alkenes from carbonyl compounds. googleapis.com This reaction has become an indispensable tool in organic synthesis. googleapis.com The synthesis of phosphonium salts is typically achieved through the quaternization of phosphines with alkyl halides, a reaction that proceeds via an SN2 mechanism. unive.ityoutube.com
The use of silver in various forms for medicinal and other purposes has been known since antiquity. nih.gov However, the systematic study of silver complexes began in the late 19th and early 20th centuries. The discovery of the antimicrobial properties of silver compounds spurred significant interest in their synthesis and characterization. nih.govnih.gov In modern coordination chemistry, silver(I) is known to form complexes with a wide range of coordination numbers and geometries, often influenced by the nature of the ligands and counter-ions. nih.govscienceasia.org The development of advanced analytical techniques, such as X-ray crystallography, has been instrumental in elucidating the intricate structures of these silver complexes. scienceasia.org
Significance of Organophosphorus-Silver Interactions in Modern Chemical Research
The interaction between organophosphorus compounds and silver has led to the development of novel materials and catalysts with unique properties. Organophosphorus ligands, particularly phosphines, are widely used to stabilize metal nanoparticles, including those of silver. mdpi.com These stabilized nanoparticles often exhibit enhanced catalytic activity and stability.
Silver-organophosphorus complexes have also shown promise in medicinal chemistry. For instance, silver(I) complexes with phosphine (B1218219) ligands have been investigated for their antimicrobial and anticancer activities. acs.orgnih.gov The organophosphorus ligand can modulate the lipophilicity and bioavailability of the silver ion, potentially leading to improved therapeutic efficacy.
Furthermore, the interaction of organophosphorus compounds with silver surfaces is relevant in the field of sensors. For example, biosensors for the detection of organophosphate pesticides have been developed using silver nanoparticles as a colorimetric indicator. gjesm.net The interaction between the pesticide and the silver nanoparticles leads to a detectable change in their optical properties.
Current State of Research on this compound and Analogous Compounds
Direct research on the specific compound "this compound" is not extensively documented in publicly available literature, suggesting it may be a novel or highly specialized compound. However, research on analogous compounds, such as other halomethylphosphonium salts and their interactions with metals, provides valuable insights.
The synthesis of halomethylphosphonium salts can be achieved through various methods, including the reaction of phosphines with dihalomethanes. nih.gov These salts are reactive intermediates that can be used in a variety of organic transformations. The presence of a halogen atom on the methyl group introduces an additional reactive site in the molecule.
The coordination chemistry of phosphonium salts with silver is an active area of investigation. While phosphines are more common ligands for silver, phosphonium salts can interact with silver anions through electrostatic forces and potentially through weaker coordination interactions. The structure of the resulting complexes can be influenced by factors such as the nature of the substituents on the phosphorus atom and the type of silver salt used. scienceasia.orgnih.gov
Recent studies on related systems include the synthesis and characterization of silver(I) complexes with various phosphine ligands, which have revealed a rich structural diversity, including the formation of dimers, macrocycles, and coordination polymers. acs.org Research into sterically hindered phosphonium salts has also gained traction, with these compounds being used as stabilizers for metal nanoparticles. mdpi.com
Scope and Research Objectives for Advanced Studies on the Compound Class
Given the limited information on this compound, future research should focus on several key objectives. A primary goal would be the definitive synthesis and unambiguous characterization of the compound. This would involve exploring different synthetic strategies and employing a range of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to confirm its structure.
Once synthesized, a thorough investigation of its chemical reactivity would be warranted. This could include exploring its potential as a reagent in organic synthesis, for example, in reactions analogous to the Wittig reaction, or as a precursor to novel organophosphorus ligands.
Another important research direction would be to investigate its coordination chemistry with silver and other transition metals. This could lead to the discovery of new complexes with interesting structural features and potentially useful catalytic or biological properties. A systematic study of how the chloro-methyl group influences the coordination behavior of the phosphonium cation would be of particular interest.
Structure
2D Structure
Properties
CAS No. |
142710-00-7 |
|---|---|
Molecular Formula |
C13H13AgClP+ |
Molecular Weight |
343.53 g/mol |
IUPAC Name |
chloro-methyl-diphenylphosphanium;silver |
InChI |
InChI=1S/C13H13ClP.Ag/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q+1; |
InChI Key |
JWOIRDQOUMZMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Ag] |
Origin of Product |
United States |
Advanced Structural Elucidation and Coordination Environment Analysis of Chloro Methyl Diphenylphosphanium;silver Derivatives
Crystallographic Investigations of Solid-State Structures
Single-Crystal X-ray Diffraction Studies of the Phosphonium (B103445) Cation and its Silver Counterparts
Single-crystal X-ray diffraction (SCXRD) has been instrumental in characterizing a variety of silver(I) complexes involving phosphine (B1218219) ligands. acs.orgresearchgate.netresearchgate.net These studies provide definitive molecular structures, revealing the connectivity between the phosphonium cation, the silver center, and any coordinated anions or solvent molecules. For instance, the crystal structure of a diclofenac (B195802) derivative, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, was assessed in detail using SCXRD, highlighting intramolecular and intermolecular interactions. nih.gov The technique is considered one of the most effective for understanding the 3D configuration of molecules. researchgate.net
The analysis of silver nanoparticles using X-ray diffraction has confirmed their face-centered cubic (FCC) crystalline structure. nih.gov Diffraction peaks corresponding to specific crystallographic lattice planes, such as (111), (200), (220), and (311), are typically observed. nih.gov
Analysis of Coordination Geometries Around Silver(I) Centers (e.g., distorted tetrahedral, trigonal)
Silver(I) is known for its flexible coordination sphere, adopting various geometries depending on the ligands and counter-anions present. researchgate.net Common coordination geometries observed in complexes with phosphine and related ligands include linear, T-shaped, trigonal, distorted tetrahedral, and even octahedral forms. researchgate.netresearchgate.net For example, in a series of silver(I) complexes with a pyridyl diphosphine ligand, the silver ions exhibited different coordination environments. Similarly, reactions involving 2-(diphenylphosphinomethyl)pyridine and silver(I) salts resulted in diverse geometries such as trigonal bipyramidal, T-shaped, tetrahedral, trigonal pyramidal, and trigonal planar. researchgate.net
In some silver(I) pyridylphosphonate complexes, silver centers have been observed with distorted tetrahedral and distorted square pyramidal geometries. nih.gov The coordination number and geometry are influenced by factors such as the nature of the phosphine ligand and the coordinating ability of the counter-anion. acs.orgresearchgate.net
Elucidation of Supramolecular Architectures, including Dimers, Macrocycles, and Coordination Polymers
The interaction of phosphonium silver compounds often leads to the formation of complex supramolecular architectures. These can range from simple dimers to extended structures like macrocycles and coordination polymers. acs.org The nature of the phosphine ligand and the counteranion plays a crucial role in determining the final structure. nih.gov For instance, the use of flexible pyridyl diphosphine ligands has led to the assembly of 2D coordination polymers with unique topologies.
Coordination polymers of silver(I) with bridging ligands can form a remarkable range of structures, including helicates and bow-tie motifs. rsc.org The formation of these extended networks is often driven by a combination of strong coordination bonds (e.g., Ag-P, Ag-N) and weaker intermolecular interactions.
Characterization of Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding, Ag…Ag Contacts)
The crystal packing of chloro-methyl-diphenylphosphanium;silver derivatives is often stabilized by a variety of intermolecular interactions. Hydrogen bonding is a significant factor, particularly when protic solvents or ligands with hydrogen-bond donor/acceptor groups are present. nih.gov
Another important interaction observed in some silver(I) complexes is the argentophilic interaction, or Ag…Ag contact. researchgate.netnih.gov These are weak metallophilic interactions between silver ions, with distances typically shorter than the sum of their van der Waals radii. The presence and strength of these interactions can be influenced by the steric and electronic properties of the surrounding ligands. researchgate.net Other noncovalent interactions, such as M–Halogen and M…C interactions, have also been noted in related silver complexes. mdpi.com
Structural Transformations in Solid-State Coordination Assemblies
Some coordination polymers based on phosphine-silver complexes exhibit dynamic behavior, undergoing reversible structural transformations. These transformations can be triggered by external stimuli such as the removal and uptake of guest solvent molecules. For example, a 2D Ag-phosphine coordination polymer was shown to reversibly adsorb DMF molecules, with the transformation confirmed by powder X-ray diffraction. Metal exchange in coordination polymers, such as between gold(I) and silver(I), can also lead to structural and property changes. nih.gov
Advanced Spectroscopic Characterization for Detailed Structural Insight
While X-ray crystallography provides a static picture of the solid-state structure, various spectroscopic techniques offer complementary information about the bonding and dynamics of these compounds in both the solid state and in solution. Techniques like NMR spectroscopy (¹H, ¹³C, ³¹P) and IR spectroscopy are routinely used to characterize these complexes. researchgate.netacs.org
High-Resolution Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ³¹P) for Solution and Solid-State Analysis
High-resolution NMR spectroscopy is a cornerstone for characterizing phosphine-silver complexes in both solution and solid states. The technique provides detailed information about the molecular structure, ligand coordination, and dynamic behaviors.
In the ¹H NMR spectrum of a complex like [AgCl(PMePh₂)], the phenyl protons are expected to appear as a multiplet in the aromatic region (approximately 7.0-8.0 ppm). The methyl protons would manifest as a characteristic doublet in the aliphatic region (around 1.5-2.5 ppm) due to coupling with the phosphorus-31 nucleus (²J(P,H)).
The ¹³C{¹H} NMR spectrum provides further structural confirmation. Phenyl carbon signals typically resonate between 128 and 135 ppm, often showing resolvable coupling to the phosphorus atom. The methyl carbon signal also appears as a doublet due to one-bond coupling (¹J(P,C)).
The ³¹P NMR spectrum is particularly informative. Coordination of the phosphine ligand to the silver atom typically results in a significant downfield shift of the ³¹P signal compared to the free ligand. mdpi.com Furthermore, because silver has two spin-active isotopes, ¹⁰⁷Ag (I = 1/2, 51.8% abundance) and ¹⁰⁹Ag (I = 1/2, 48.2% abundance), the ³¹P resonance often appears as a complex multiplet resulting from the superposition of two doublets due to ¹J(¹⁰⁷Ag,³¹P) and ¹J(¹⁰⁹Ag,³¹P) coupling. nih.govresearchgate.net In solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, these couplings are often well-resolved, providing direct insight into the Ag-P bond. researchgate.netresearchgate.net
Interpretation of Chemical Shifts and Scalar Coupling Constants (e.g., ¹J(Ag,³¹P))
The coordination of a phosphine to a metal center induces changes in the electronic environment of the phosphorus nucleus, which is reflected in the ³¹P chemical shift (δ). The coordination chemical shift (Δδ), defined as δ(complex) - δ(ligand), is a key parameter. For silver(I)-phosphine complexes, Δδ is typically positive, indicating deshielding of the phosphorus nucleus upon coordination. nih.gov
The scalar coupling constant between silver and phosphorus, ¹J(Ag,³¹P), provides direct evidence of a covalent Ag-P bond. The magnitude of this coupling is sensitive to the geometry and strength of the bond. Solid-state ³¹P NMR studies on analogous [Ph₃PAgX]n complexes have shown that |¹J(¹⁰⁹Ag,³¹P)| values can range from approximately 400 Hz to over 870 Hz. researchgate.netresearchgate.net A key finding is that the magnitude of |¹J(¹⁰⁹Ag,³¹P)| generally decreases as the Ag-P bond length increases. researchgate.netdntb.gov.ua The coupling to the two silver isotopes is related by their gyromagnetic ratios, with ¹J(¹⁰⁹Ag,³¹P) being approximately 1.15 times larger than ¹J(¹⁰⁷Ag,³¹P). researchgate.net
Below is a table of representative ¹J(Ag,P) coupling constants observed in various solid-state triphenylphosphine-silver(I) complexes, which serve as analogues for the title compound.
| Complex | ³¹P Isotropic Chemical Shift (δiso) / ppm | |¹J(¹⁰⁹Ag,³¹P)| / Hz | |¹J(¹⁰⁷Ag,³¹P)| / Hz | Reference |
|---|---|---|---|---|
| [Ph₃PAgCl]₄ | 9.2 | 681 ± 10 | 586 ± 10 | researchgate.net |
| [Ph₃PAgBr]₄ | 6.6 | ~645 (unresolved) | researchgate.net | |
| [Ph₃PAgI]₄ | 0.5 | ~590 (unresolved) | researchgate.net | |
| [Ph₃PAg(SO₃CF₃)]₄ | 16.5 | 869 ± 10 | 755 ± 10 | researchgate.net |
| [Ph₃PAgN₃]n | 10.4 | 401 ± 10 | 349 ± 10 | researchgate.net |
Investigation of Dynamic Processes and Fluxional Behavior in Solution and Solid State
Silver(I) phosphine complexes are often stereochemically non-rigid and can exhibit dynamic processes, or fluxionality, in solution. libretexts.orgscribd.com These processes can involve intramolecular rearrangements or intermolecular ligand exchange. For an oligomeric complex like [Ag₂(μ-Cl)₂(PMePh₂)₂], potential dynamic behaviors include the cleavage and reformation of silver-chloride bridges or the exchange of phosphine ligands with other species in solution.
Variable-temperature (VT) NMR spectroscopy is the primary tool for investigating such phenomena. libretexts.orgyoutube.com At high temperatures, if the exchange rate between different chemical environments is fast on the NMR timescale, the spectrum shows time-averaged signals. For example, distinct axial and equatorial ligands might show a single, averaged resonance. As the temperature is lowered, the exchange rate slows. This initially causes signal broadening, followed by the resolution of separate signals for each distinct environment at the slow-exchange limit (a temperature at which the exchange is effectively "frozen" on the NMR timescale). youtube.com In some silver phosphine complexes, rapid ligand exchange at room temperature averages the Ag-P coupling to zero, resulting in a sharp singlet in the ³¹P NMR spectrum; the coupling can often be resolved by cooling the sample to a lower temperature. nih.gov
Two-Dimensional NMR Techniques (e.g., CPCOSY) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating the connectivity within a molecule. For a this compound complex, several 2D experiments would be employed:
¹H-¹H COSY (Correlation Spectroscopy): Establishes correlations between spin-coupled protons, allowing for the assignment of protons within the phenyl rings and confirming the P-H coupling of the methyl group.
¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling definitive assignment of the ¹³C spectrum.
¹H-³¹P HETCOR (Heteronuclear Correlation): Correlates phosphorus and proton nuclei, definitively linking the observed ³¹P signal to the specific methyl and phenyl proton environments of the ligand.
While not a standard acronym, a CPCOSY (Carbon-Phosphorus Correlation Spectroscopy) experiment would theoretically reveal correlations between the phosphorus atom and the carbon atoms it is coupled to (¹J(P,C), ²J(P,C), etc.), providing a direct map of the P-C framework.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Mode Assignment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information on the functional groups present in a molecule and the nature of the coordination bonds. The vibrational frequencies of bonds can be approximated using a "ball and spring" model (Hooke's Law), where frequency is related to bond strength and the masses of the atoms. masterorganicchemistry.comyoutube.com
For a complex of methyl-diphenylphosphine with silver chloride, the spectra would be dominated by vibrations of the phosphine ligand. Coordination to silver is expected to cause small but measurable shifts in the ligand's internal vibrational modes. The most critical information comes from the low-frequency region (typically < 500 cm⁻¹), where vibrations involving the heavier Ag, P, and Cl atoms occur.
Key expected vibrational modes include:
Aromatic and Aliphatic C-H stretching: Above 3000 cm⁻¹.
Aromatic C=C stretching: ~1400-1600 cm⁻¹.
P-Ph (Phosphorus-Phenyl) stretching: ~1100-1200 cm⁻¹.
Ag-P stretching: This mode is a direct indicator of coordination. It is typically weak in the IR but stronger in the Raman spectrum and is found in the far-infrared region, generally between 100-200 cm⁻¹.
Ag-Cl stretching: The frequency of this vibration depends on whether the chloride is terminal or bridging. Terminal Ag-Cl stretches are found at higher frequencies than bridging (μ-Cl) stretches. For example, terminal ν(Ag-Cl) might be in the 200-300 cm⁻¹ range, while bridging modes are typically lower.
The following table summarizes plausible vibrational frequencies for a [AgCl(PMePh₂)]-type complex based on data from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Comment |
|---|---|---|---|
| ν(C-H) aromatic | 3100-3000 | FT-IR, Raman | Characteristic of phenyl groups. |
| ν(C-H) aliphatic | 3000-2850 | FT-IR, Raman | Characteristic of the methyl group. |
| ν(C=C) aromatic | ~1585, ~1480, ~1435 | FT-IR, Raman | Phenyl ring skeletal vibrations. |
| ν(P-C) phenyl | ~1100 | FT-IR, Raman | Shift upon coordination can indicate electronic changes. |
| ν(Ag-Cl) terminal | ~200-300 | Far-IR, Raman | Indicates a non-bridging chloride ligand. |
| ν(Ag-Cl) bridging | <200 | Far-IR, Raman | Indicates a dimeric or polymeric structure with μ-Cl. |
| ν(Ag-P) | ~100-200 | Far-IR, Raman | Direct evidence of the phosphine-silver bond. researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for determining the exact mass and elemental composition of a complex and its fragments. mdpi.com
For a monomeric complex [AgCl(PMePh₂)], the ESI-HRMS spectrum run in positive ion mode might show a protonated molecular ion [M+H]⁺ or an adduct with a cation like sodium, [M+Na]⁺. However, silver-phosphine complexes are known to undergo rearrangements and fragmentation in the mass spectrometer. A common observation is the loss of the anionic ligand (in this case, Cl⁻) and the formation of silver-containing cationic species. nih.gov
A crucial aspect of the mass spectrum of a silver- and chlorine-containing compound is the characteristic isotopic pattern. Silver has two abundant isotopes (¹⁰⁷Ag and ¹⁰⁹Ag in a ~1.08:1 ratio), and chlorine has two (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Any fragment containing both Ag and Cl will exhibit a distinctive four-peak pattern, while fragments containing only Ag will show a doublet. HRMS allows for the precise measurement of these isotopic peaks, confirming the elemental composition of each fragment.
Plausible fragmentation pathways for a [AgCl(PMePh₂)]-type complex include:
Loss of halide: Formation of the [Ag(PMePh₂)]⁺ cation.
Ligand rearrangement: Formation of bis-phosphine fragments like [Ag(PMePh₂)₂]⁺, which is commonly observed even when the starting complex has a 1:1 metal-to-ligand ratio. nih.gov
Fragmentation of the ligand: Cleavage of phenyl or methyl groups from the phosphorus atom.
The observation of these fragments and their exact masses provides a "fingerprint" of the complex and helps to confirm its structure and composition.
Theoretical and Computational Chemistry of Chloro Methyl Diphenylphosphanium;silver Systems
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of molecules. It allows for detailed analysis of electronic structure, bonding characteristics, and the prediction of spectroscopic data, offering a molecular-level understanding of complex systems.
DFT calculations are instrumental in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding chemical reactivity and electronic properties. For silver(I)-phosphine complexes, the HOMO is typically composed of contributions from the silver d-orbitals and the phosphorus lone pair, while the LUMO is often localized on the aromatic rings of the phosphine (B1218219) ligand. longdom.org The distribution of electron density and charge transfer can be quantified using methods like Natural Population Analysis (NPA). In related silver(I) phosphinonitrile complexes, DFT calculations have shown that the silver atom carries a significant positive charge (e.g., +0.48), while the coordinating phosphorus atom is also positively charged (e.g., +0.90), indicating a significant transfer of electron density from the phosphorus lone pair to the silver center. acs.org This electron transfer from the ligand to the metal is a hallmark of the coordination bond. longdom.org The interaction between silver and a halide, such as chloride, is expected to be predominantly electrostatic in nature. acs.orgresearchgate.net
Theoretical calculations can accurately predict spectroscopic parameters, which can then be correlated with experimental findings to validate the computed structures and bonding models.
NMR Spectroscopy: ³¹P NMR is particularly informative for phosphine complexes. The chemical shift (δ) and the one-bond silver-phosphorus coupling constant (¹J(Ag-P)) are sensitive indicators of the coordination environment and the strength of the Ag-P bond. rsc.org For instance, a strong Ag-P interaction is suggested by a large downfield shift in the ³¹P NMR signal of the complex compared to the free phosphine ligand. rsc.org The ¹J(Ag-P) coupling constant, which arises from the interaction between the nuclear spins of the ¹⁰⁷Ag/¹⁰⁹Ag and ³¹P isotopes, provides direct evidence of a covalent bond. Larger coupling constants are generally associated with stronger s-orbital contributions to the bond and can be correlated with shorter metal-ligand bond lengths. rsc.org Experimental values for related two-coordinate silver-phosphine complexes have shown ¹J(Ag-P) coupling constants as high as 550 Hz, confirming a strong interaction in solution. researchgate.net
Table 1: Representative ³¹P NMR Data for Selected Silver(I)-Phosphine Complexes This table presents typical experimental data from related compounds to illustrate the concepts discussed. Data for the specific title compound is not available.
| Complex | Solvent | δ(³¹P) (ppm) | Δδ(³¹P) (ppm)¹ | ¹J(¹⁰⁷/¹⁰⁹Ag-³¹P) (Hz) | Reference |
| [HB(pz)₃]Ag(P(p-tolyl)₃) | CDCl₃ | 29.5 | 35.0 | 506 | rsc.org |
| [HB(pz)₃]Ag(P(mesityl)₃) | CDCl₃ | 6.5 | 34.0 | 480 | rsc.org |
| [Ag(PPh₃)₂]BF₄ | CD₂Cl₂ | - | - | 550 | researchgate.net |
¹Δδ(³¹P) = δ(³¹P complex) - δ(³¹P free ligand)
Vibrational Frequencies: DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. uit.noresearchgate.netresearchgate.net By comparing the calculated vibrational spectra of a proposed structure with the experimental spectrum, researchers can confirm molecular geometry and study the nature of specific bonds. For instance, the Ag-P and Ag-Cl stretching frequencies would be key vibrational modes for identifying and characterizing the chloro-methyl-diphenylphosphanium;silver complex.
The bond between a soft Lewis acid like silver(I) and a soft Lewis base like a phosphine is a classic example of coordinate covalent bonding. wku.edu Computational studies on analogous systems confirm that the Ag-P bond is a standard dative covalent bond, formed by the donation of the phosphorus lone pair into a vacant hybrid orbital on the silver(I) cation. acs.org In contrast, the interaction between the silver(I) center and halide anions is found to be significantly more electrostatic or ionic in character. acs.orgnih.gov
Orbital interaction analysis reveals that the stability of the Ag-P bond arises from the efficient overlap between the phosphorus lone-pair orbital and the acceptor orbitals of the silver ion. The strength of this interaction is influenced by the electronic and steric properties of the substituents on the phosphorus atom. The coordination geometry also plays a crucial role; for example, linear, two-coordinate silver complexes often exhibit different bond characteristics compared to three- or four-coordinate tetrahedral complexes. researchgate.netacs.org
Table 2: Qualitative Summary of DFT-Derived Bonding Characteristics in a Generic [L-Ag-X] System This table summarizes general findings from DFT studies on analogous silver-phosphine-halide systems.
| Interaction | Bond Type | Orbital Contribution | Key Characteristics |
| Ag-Phosphine (Ag-P) | Dative Covalent | P(lone pair) → Ag(sp hybrid) | Strong σ-donation, significant orbital overlap. acs.orgwku.edu |
| Ag-Chloride (Ag-Cl) | Ionic / Electrostatic | Cl(p-orbital) ↔ Ag⁺ | Primarily electrostatic attraction, less covalent character. acs.orgnih.gov |
Mechanistic Pathway Elucidation through Computational Modeling
Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
The synthesis of a complex like this compound involves the formation of new chemical bonds. By modeling the reaction pathway using DFT, chemists can identify the structures of intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or reaction barrier.
Calculating these barriers allows for a comparison of different possible synthetic routes, predicting which pathway is kinetically favored. While specific transition state calculations for the formation of the title compound are not documented in the reviewed literature, the general methodology would involve modeling the approach of the phosphonium (B103445) cation and the chloride anion to the silver(I) center to map the energetic landscape of the coordination process. nih.gov
In organometallic chemistry, a "sandwich" or "half-sandwich" complex involves a metal center bound to the face of one or two cyclic π-ligands. mdpi.comwikipedia.org While the phosphonium cation itself is not a classic π-ligand, a "sandwich-type" interaction could be invoked as a possible mechanistic interpretation, particularly for transient species. rsc.org
One could hypothesize a cooperative activation mechanism where the silver(I) ion initially forms a π-cation interaction with the phenyl rings of the diphenylphosphanium moiety. This would create a "half-sandwich" or "piano-stool" type of encounter complex. wikipedia.org Such an intermediate could pre-organize the reactants, facilitating the final, more directed coordination of the chloride and the formation of the formal Ag-P or Ag-Cl bonds. This model suggests that the aromatic system of the ligand could play an active role in the reaction mechanism beyond simply being a structural backbone. Multinuclear silver complexes with sandwich-like structures have been synthesized, demonstrating the feasibility of such arrangements where silver ions are situated between aromatic ligand faces. acs.orgresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Phenomena
No published research is available for this topic.
Energy Landscape Analysis of Isomeric Forms and Conformational Preferences
No published research is available for this topic.
Mechanistic Investigations of Reactions Involving Chloro Methyl Diphenylphosphanium;silver and Analogues
Elucidation of Catalytic Reaction Mechanisms
The catalytic activity of silver-phosphine and silver-phosphonium complexes is a subject of considerable investigation. These compounds are often employed as catalysts or additives in significant organic reactions, including cross-coupling, hydrogenation, and C-H activation processes. acs.orgnih.govchemicalbook.com Understanding the mechanism requires a detailed look at the active species, the function of the phosphorus-containing moiety, and the potential involvement of radical pathways.
In many transition-metal-catalyzed reactions, silver(I) salts serve as crucial additives, primarily to generate the catalytically active species. nih.govchemicalbook.commdpi.com A common role for the Ag(I) ion is that of a halide scavenger, which facilitates the formation of a more reactive, cationic catalyst from a stable precatalyst. nih.govchemicalbook.com For instance, in palladium-catalyzed C-H activation, silver salts are indispensable for abstracting halide ligands to generate the active palladium species. nih.gov
However, the role of silver can be far more direct and integral to the catalytic cycle itself. Research has shown that well-defined silver(I)-phosphine complexes are not merely additives but can be the primary agents of key bond-forming or bond-breaking steps. acs.orgacs.org In certain cross-coupling reactions, a silver(I)-XPhos complex has been identified as the species responsible for the C-H bond activation step. acs.orgacs.org This leads to a bimetallic catalytic cycle where the silver complex activates the C-H bond, and a second metal (like palladium) facilitates the subsequent coupling. acs.org
The active silver species can vary from mononuclear cationic complexes, such as [Ag(PR₃)n]⁺, to dinuclear or polynuclear agglomerates. acs.orgacs.org Cationic silver(I) complexes bearing Buchwald-type phosphine (B1218219) ligands have demonstrated high catalytic activity in reactions like the Mannich and aza-Diels-Alder couplings. acs.orgchemicalbook.com Furthermore, single-atom silver catalysts supported on metal oxides represent another form of active species, showing enhanced catalytic activity for oxidation reactions compared to nanoparticle-based catalysts. mdpi.com The dynamic exchange of phosphine ligands between silver complexes is also a key feature, ensuring the recycling of the ligand even as the silver salt is consumed during the reaction. acs.org
The phosphonium (B103445) or phosphine moiety is not a passive spectator ligand; it is fundamental to the catalyst's performance, influencing activation, coordination, and selectivity. rsc.orgrsc.org The phosphorus center's electronic and steric properties, which can be finely tuned by altering its substituents (aryl, alkyl), directly impact the physical and chemical characteristics of the metal complex. nih.gov
Key roles of the phosphonium/phosphine moiety include:
Catalyst Solubilization and Stabilization : Phosphine ligands can solubilize otherwise insoluble silver salts, such as silver carbonate, making them available for catalysis in organic solvents. acs.orgacs.org They also stabilize the silver center, preventing precipitation and deactivation.
Electronic Activation : In phosphonium salt catalysts, the cationic phosphorus center provides powerful electrostatic activation. rsc.org This is crucial in phase-transfer catalysis, where the ion-pairing interaction between the phosphonium cation and an anionic substrate or intermediate facilitates the reaction.
Directing Group Functionality : In some C-H activation reactions, the P(III) atom of a phosphine ligand can act as a directing group, guiding the catalyst to a specific C-H bond and ensuring high regioselectivity. rsc.org
Control of Stereoselectivity : In asymmetric catalysis, chiral phosphonium salts, particularly those integrated into a structured scaffold like a peptide, can create a well-defined three-dimensional environment around the active site. rsc.org This architecture uses non-covalent interactions, such as hydrogen bonding, to pre-organize the substrate, leading to high levels of stereochemical control in reactions like asymmetric annulations. rsc.org The selection of a specific phosphine ligand, such as X-PHOS, has been shown to be critical for achieving high efficiency in silver-catalyzed hydrogenations. acs.org
While many silver-catalyzed reactions proceed through ionic, two-electron pathways, the potential for single-electron transfer (SET) processes giving rise to radical intermediates is significant. Phosphine-derived radicals, particularly phosphoranyl radicals, can be generated and participate in catalytic cycles, often through photoredox catalysis. nih.govnih.gov These pathways open up novel reactivities, such as the activation of strong C-O bonds, that are not accessible through conventional ionic mechanisms. nih.gov
To confirm the involvement of radical species, radical scavenger studies are a primary diagnostic tool. Specific scavengers are introduced into the reaction mixture to trap and quench different types of radical intermediates, and the resulting effect on the reaction rate or product distribution provides evidence for a radical pathway. researchgate.netrsc.org
| Scavenger | Targeted Species | Typical Effect on Radical Reaction |
| p-Benzoquinone (BQ) | Superoxide Radicals (•O₂⁻) | Inhibition or significant rate decrease. rsc.org |
| Isopropanol (IPA) | Hydroxyl Radicals (•OH) | Inhibition or significant rate decrease. rsc.org |
| Ethylenediaminetetraacetic acid (EDTA) | Holes (h⁺) | Inhibition, indicating the role of oxidative species. researchgate.net |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Carbon-centered radicals | Formation of a stable TEMPO-adduct, which can be detected. |
This table summarizes common radical scavengers and their expected impact, based on established methodologies in photocatalysis that are applicable to investigating silver-catalyzed radical reactions. researchgate.netrsc.org
Direct detection of transient radical intermediates, such as phosphoranyl radicals, has been accomplished using spectroscopic techniques under specific conditions. nih.gov The formation of these radicals can occur via the addition of another radical to a trivalent phosphorus species or through the single-electron oxidation of a phosphine to a phosphine radical cation, which then reacts with a nucleophile. nih.govnih.gov
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step (RDS). researchgate.netrsc.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_L) to that of its heavier isotopic counterpart (k_H), i.e., KIE = k_L/k_H. researchgate.net A primary KIE (typically > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the RDS. rsc.orgresearchgate.net
For instance, in a C-H activation step, comparing the reaction rate for a C-H bond versus a C-D bond would yield a significant primary KIE (k_H/k_D > 2) if this step is rate-limiting. rsc.org Conversely, a KIE value close to 1 suggests that the C-H bond cleavage is not involved in the RDS. researchgate.net Secondary KIEs, where the isotopic substitution is at a position adjacent to the reacting bond, provide information about changes in hybridization at the transition state. rsc.org
In the context of silver-catalyzed reactions, KIE studies can distinguish between different mechanistic proposals. For example, a study on the oxidation of alcohols by silver carbonate utilized KIE to probe the mechanism. mdpi.com Similarly, in complex catalytic systems like the Suzuki-Miyaura reaction, ¹³C KIEs have been used to provide definitive evidence for the nature of the active catalytic species and the transition state of the oxidative addition step. researchgate.net
| KIE Experiment Type | Information Gained | Example Application |
| Primary KIE (e.g., kH/kD) | Determines if a specific bond is broken/formed in the RDS. | Probing C-H activation in a silver-catalyzed functionalization. mdpi.com |
| ¹³C KIE | Pinpoints bond-forming/breaking at carbon centers in the RDS. | Identifying the oxidative addition transition state in a cross-coupling cycle. researchgate.net |
| Secondary KIE | Reveals changes in hybridization or steric environment at the transition state. | Distinguishing between SN1 and SN2-type mechanisms. researchgate.net |
This table illustrates the application of different KIE analyses in mechanistic studies. mdpi.comresearchgate.netresearchgate.net
Radical Pathway Investigations in Silver-Catalyzed Transformations
Mechanistic Aspects of Electrochemical Processes
The electrochemical behavior of silver-phosphine complexes is critical for understanding their redox properties and potential applications in electrocatalysis. Techniques like cyclic voltammetry (CV) are employed to study the redox events of these complexes, such as the reduction of Ag(I) to Ag(0) and subsequent oxidation. rsc.orgnih.gov
Cyclic voltammetry studies can reveal key mechanistic information. For example, CV can be used to identify the presence of unreacted Ag(I) ions in solutions of silver nanoparticles, which is crucial for quality control and understanding the stability of the catalytic species. rsc.org The electrochemical response, specifically the reduction peak potential, is sensitive to the size and surface state of silver nanoparticles. nih.gov
Electron Transfer Pathways in Organophosphorus-Silver Systems
In these systems, the phosphine ligand itself can play a crucial role in modulating the electron transfer dynamics. The stability of the metal-phosphine bond is a function of both electronic and steric effects of the phosphine. youtube.com The σ-donor and π-acceptor characteristics of the phosphine ligand influence the electron density at the silver center. For instance, back-donation from the metal d-orbitals to the σ* antibonding orbitals of the P-C bonds can stabilize the complex and affect its redox potential. youtube.com
Studies on silver(I) phosphine complexes have shown that they can interfere with biological redox reactions involving thiol groups, leading to the blockage of electron transfer in cellular respiration. nih.gov The generation of reactive oxygen species (ROS) is another consequence of the altered electron transfer landscape induced by these complexes, which can lead to mitochondrial dysfunction. nih.gov The formation of silver nanoparticles from Ag+ ions can also be initiated by photoinduced electron transfer in peptide systems, demonstrating a non-electrochemical pathway for these redox reactions. nih.gov Furthermore, silver nanoparticles have been shown to significantly enhance the electron-transfer reactivity of biomolecules like myoglobin (B1173299). nih.gov
Influence of Electrode-Compound Interactions on Redox Behavior
The interaction between organophosphorus-silver complexes and electrode surfaces is critical in understanding their electrochemical behavior. Voltammetric studies have been employed to probe the redox properties of these systems. For example, direct and fast electron transfer has been achieved between myoglobin and a pyrolytic graphite (B72142) electrode when mediated by silver nanoparticles, resulting in well-defined, quasi-reversible redox peaks. nih.gov This indicates that the nanoparticles facilitate communication between the protein's redox center and the electrode.
The adsorption of the complex onto the electrode surface can significantly alter its redox potential. The nature of the phosphine ligand, including its steric bulk and electronic properties, dictates the orientation and packing of the complex on the surface, which in turn affects the electron transfer kinetics. Computational studies on the interaction of secondary phosphine oxides (SPOs) with silver nanoclusters have revealed that the nature of the substituent on the phosphine (aliphatic vs. aromatic) influences the stability and orientation of the ligand on the silver surface. acs.org Aromatic substituents tend to align with the surface, enhancing dispersion interactions. acs.org
Furthermore, the composition of the electrolyte and the presence of other species can influence the electrode-compound interactions. In the case of silver catalysts used in industrial processes like ethylene (B1197577) epoxidation, the surface of the silver particles undergoes significant restructuring under reaction conditions, which involves interactions with reactants and promoters at the catalyst surface. acs.org This dynamic restructuring highlights the complex interplay between the silver species and its environment, which directly impacts its catalytic and redox behavior.
Ligand Exchange Dynamics and Dissociation/Association Studies of Silver-Phosphine Complexes
Silver(I)-phosphine complexes are known to be labile and undergo dynamic ligand exchange processes in solution. nih.govresearchgate.net This fluxional behavior is a key aspect of their chemistry and influences their reactivity in catalytic cycles and biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics. For example, ³¹P NMR studies have shown that phosphine ligands in silver(I) complexes are involved in exchange processes that can be accelerated by the presence of donor solvents like acetonitrile (B52724). nih.gov The magnitude of the Ag-P coupling constant can also provide insights into the coordination environment of the silver center in solution. nih.gov
The dissociation of ligands from a silver complex is a crucial equilibrium. In dilute solutions, such as those used for biological testing, tetra-coordinated species like [Ag(PR₃)₄]⁺ can partially dissociate to form species with lower coordination numbers, [Ag(PR₃)ₙ]⁺ where n = 1–3. nih.gov The stoichiometry of the reactants, the nature of the solvent, and the counter-ion all influence the structure and nuclearity of the resulting silver-phosphine complexes. researchgate.netmdpi.com For instance, the reaction of AgBF₄ with two equivalents of PPh₃ in acetonitrile yields a mixed phosphine-nitrile complex, which can then lose the loosely bound acetonitrile ligand to form a two-coordinate complex. nih.gov
The table below summarizes key findings from studies on the dynamics of silver-phosphine complexes.
| System | Technique | Observation | Reference |
| [(Ph₃P)₂Ag]BF₄ | ³¹P NMR | Phosphine ligands are involved in exchange processes, accelerated by donor solvents. | nih.gov |
| [Ag(PTA)₄]⁺ | ESI-MS | Partial dissociation to [Ag(PTA)ₙ]⁺ (n=1-3) in dilute solutions. | nih.gov |
| [Ag(dppm)]₂(NO₃)₂ | X-ray, TD-DFT | Coordination of pyrazole (B372694) elongates the Ag···Ag distance, altering photophysical properties. | mdpi.com |
Stereochemical Insights into Reaction Pathways and Product Formation
The stereochemistry of silver-phosphine complexes plays a pivotal role in asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product. The use of chiral phosphine ligands is central to achieving high enantioselectivity in silver-catalyzed reactions. rsc.org
Since the first report in 1990 of a silver(I)-catalyzed asymmetric aldol-type reaction using a chiral ferrocenylphosphine, a wide variety of chiral phosphine-silver(I) catalysts have been developed for numerous transformations, including:
Allylation
Mannich-type reactions
Hetero-Diels–Alder reactions
1,3-dipolar cycloadditions rsc.org
The geometry of the silver complex, which is dictated by the coordination number and the steric and electronic properties of the ligands, directly influences the transition state of the reaction and, therefore, the stereochemical outcome. researchgate.net Silver(I) complexes can adopt various geometries, most commonly linear, but also trigonal planar and tetrahedral. researchgate.net
The reaction pathway for catalytic processes often involves key steps where the stereochemistry is determined. For example, in catalytic hydrogenations using related rhodium-phosphine complexes, the reaction pathway includes oxidative addition, dissociation of a phosphine ligand, coordination of the olefin, and finally, reductive elimination. youtube.com The specific arrangement of the ligands around the metal center at each of these stages is critical for the stereoselective formation of the product. The development of novel phosphine ligands through methods like C-H activation is expanding the toolbox for chemists to fine-tune the steric and electronic properties of catalysts for improved stereocontrol. snnu.edu.cn
Advanced Applications and Functional Material Development Based on Chloro Methyl Diphenylphosphanium;silver Chemistry
Catalytic Applications in Organic Synthesis and Transformations
Silver-phosphonium systems have emerged as powerful catalysts, enabling a variety of organic transformations with high efficiency and selectivity. The synergy between the Lewis acidic silver center and the phosphonium (B103445) moiety facilitates novel reaction pathways.
Silver-Mediated Phosphonation and Phosphorylation Reactions in C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in organic synthesis, offering a more atom-economical route to complex molecules. Silver-mediated C-H phosphonation and phosphorylation have become effective strategies for creating carbon-phosphorus (C-P) bonds, which are central to many important compounds in materials science and pharmaceuticals. rsc.org
In these reactions, a silver salt acts as a crucial promoter or catalyst. nih.govrsc.org The process is believed to involve the generation of a phosphorus-centered radical from a P-H containing compound, such as a diarylphosphine oxide or a dialkyl H-phosphonate. researchgate.netresearchgate.net Silver salts can facilitate the formation of these reactive intermediates, which then engage in C-H activation of a substrate. researchgate.net For instance, silver-mediated oxidative C-H/P-H functionalization has been used to synthesize benzo[b]phosphole oxides from arylphosphine oxides and internal alkynes. nih.govacs.org This transformation proceeds through a radical process, demonstrating the utility of silver in mediating complex bond formations. nih.govacs.org
Mechanistic studies suggest that the reaction pathway can involve the oxidation of the phosphorus-containing starting material by a silver(I) species to generate a phosphoryl radical. rsc.org This radical then adds to an unsaturated C-C bond or directly attacks an aromatic C-H bond, leading to the phosphonated or phosphorylated product. rsc.orgnih.gov The choice of silver salt, such as silver carbonate (Ag₂CO₃) or silver nitrate (B79036) (AgNO₃), can influence the reaction's efficiency and outcome. researchgate.netnih.gov
Table 1: Examples of Silver-Mediated C-P Bond Formation Reactions
| Reaction Type | Silver Salt | Substrates | Product Type | Ref. |
|---|---|---|---|---|
| Oxidative C-H/P-H Functionalization | Ag₂O | Arylphosphine oxides, Internal alkynes | Benzo[b]phosphole oxides | nih.govacs.org |
| Direct Phosphorylation | AgNO₃ | Benzothiazoles, Diarylphosphine oxides | 2-Diarylphosphoryl benzothiazoles | researchgate.net |
| Radical Cyclization | Ag₂CO₃ | Alkynoates, Dialkyl H-phosphonates | 3-Phosphorated coumarins | nih.gov |
| Oxidative Cross-Coupling | AgOAc | Terminal alkynes, Secondary phosphine (B1218219) oxides | Alkynyl(diaryl)phosphine oxides | nih.gov |
| para-Selective Phosphonation | AgNTf₂ | 2-Aryloxazolines, Diarylphosphine oxides | para-Phosphonated 2-aryloxazolines | rsc.orgrsc.org |
Cooperative and Synergistic Catalysis in Asymmetric Synthesis (e.g., N-bridged ring systems)
Cooperative and synergistic catalysis, where two or more catalysts work together to achieve a transformation that is not possible with a single catalyst, is a powerful strategy in asymmetric synthesis. rsc.orgyoutube.com This approach allows for the construction of complex, enantioenriched molecules, such as N-bridged ring systems, which are prevalent in natural products and pharmaceuticals. nih.govcancer.govnih.gov
While direct examples involving chloro-methyl-diphenylphosphanium;silver are not extensively documented, the principles of combining a silver catalyst with another catalytic entity, such as a chiral organocatalyst, are well-established. researchgate.net In such systems, the silver(I) center can act as a soft Lewis acid to activate a substrate, for example, an alkyne, making it susceptible to nucleophilic attack. researchgate.netmdpi.com Simultaneously, a second catalyst, often a chiral Brønsted acid or base, can control the stereochemical outcome of the reaction. researchgate.net
For instance, the synthesis of bridged nitrogen bicyclic skeletons has been achieved through orthogonal tandem catalysis, combining a palladium catalyst for C-H olefination with a copper catalyst for intramolecular amidation. nih.gov This highlights the potential for combining a silver-phosphonium catalyst for one step with another transition metal catalyst for a subsequent transformation in a one-pot procedure. The development of chiral phosphonium salts as phase-transfer catalysts further opens avenues for asymmetric transformations in biphasic systems. rsc.orgnih.gov The synergistic combination of a silver catalyst with a chiral phosphonium salt could enable novel asymmetric reactions for constructing complex architectures like N-bridged rings.
Table 2: Principles of Cooperative Catalysis for Complex Molecule Synthesis
| Catalysis Strategy | Catalyst Roles | Target Structure | Potential Advantage | Ref. |
|---|
Cross-Coupling and Functionalization Reactions Promoted by Silver-Phosphonium Systems
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of C-C and C-heteroatom bonds. wikipedia.orgyoutube.com While palladium and nickel are the most common catalysts, silver salts are frequently used as additives to enhance reactivity and facilitate catalyst turnover. wikipedia.orgnih.gov
Silver-phosphine systems can play a crucial role in these reactions. Silver salts, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), can act as halide scavengers, promoting the formation of a more active cationic palladium or nickel catalyst. nih.gov In some cases, phosphine-ligated silver(I) carboxylates have been shown to directly participate in the catalytic cycle by activating C-H bonds of electron-deficient arenes, forming silver-aryl intermediates that can then transmetalate with a palladium complex. nih.gov
The combination of a silver promoter with a phosphine ligand is essential for the success of many cross-coupling reactions, including those that form challenging bonds. For example, a silver-mediated oxidative cross-coupling between terminal alkynes and secondary phosphine oxides provides an efficient route to alkynyl(diaryl)phosphine oxides. nih.gov Similarly, silver-mediated C-H/P-H functionalization reactions enable the synthesis of complex heterocyclic structures like benzo[b]phosphole oxides. nih.gov These examples underscore the importance of silver-phosphonium systems in promoting functionalization reactions that go beyond standard cross-coupling protocols.
Table 3: Silver-Promoted Cross-Coupling and Functionalization Reactions
| Reaction Name | Role of Silver | Coupling Partners | Bond Formed | Ref. |
|---|---|---|---|---|
| C-H/P-H Functionalization | Mediator/Oxidant | Arylphosphine oxides, Alkynes | C-P, C-C | nih.gov |
| C-H/P-H Cross-Coupling | Promoter | Terminal alkynes, Secondary phosphine oxides | C-P | nih.gov |
| C-N Cross-Coupling | Additive (with Pd catalyst) | Aryl mesylates, Amines | C-N | nih.gov |
| C-H Arylation | Co-catalyst/Oxidant | Imidazopyridines, Bromo/Iodobenzenes | C-C | nih.gov |
Electrocatalytic and Photocatalytic Transformations
Electrocatalysis and photocatalysis offer green and sustainable alternatives to traditional chemical synthesis, often allowing reactions to proceed under mild conditions. Silver-phosphonium systems are emerging as promising candidates in these fields.
In electrocatalysis, silver salts have been used to catalyze the C-H phosphonation of various heterocycles. nih.gov The process can involve the anodic generation of phosphorus-centered radicals, which then react with the substrate. nih.gov The presence of a silver salt catalyst, such as silver acetate, is crucial for the formation of the radical species at the electrode surface. nih.gov
In photocatalysis, silver-based materials are known for their excellent activity. nih.govnih.gov For example, composites of silver phosphate (B84403) (Ag₃PO₄) have been shown to be highly efficient photocatalysts for the degradation of organic pollutants under visible light. nih.gov The mechanism involves the generation of electron-hole pairs in the silver phosphate upon light absorption, leading to the formation of highly reactive oxygen species that degrade the target molecules. nih.gov Furthermore, photocatalytic methods have been developed for the direct synthesis of valuable triarylphosphines and tetraarylphosphonium salts from white phosphorus, using blue light and a transition metal catalyst. nih.gov This demonstrates the potential for light-driven transformations to access organophosphorus compounds, where a this compound complex could potentially play a role as a photosensitizer or catalyst.
Development of Functional Materials and Sensing Platforms
Beyond catalysis, the chemistry of this compound extends to the creation of advanced functional materials, particularly for electrochemical applications.
Phosphonium-Silver Components in Ionic Liquids and Electrolytes for Electrochemical Devices
Phosphonium-based ionic liquids (ILs) are a class of molten salts that are gaining significant attention as electrolytes for electrochemical devices like lithium-ion batteries and supercapacitors. nih.govresearchgate.net Compared to more common ammonium-based ILs, phosphonium ILs often exhibit superior properties, including higher thermal stability, better base stability, and a wider electrochemical potential window. bohrium.comnih.gov
These ILs consist of a phosphonium cation and a suitable anion, such as bis(fluorosulfonyl)imide ([FSI]⁻) or bis(trifluoromethanesulfonyl)imide ([TFSI]⁻). nih.govmdpi.com The properties of the IL, such as viscosity, conductivity, and melting point, can be tuned by modifying the alkyl or alkoxy groups on the phosphorus atom. nih.govmdpi.com The synthesis of these ILs must be carried out under an inert atmosphere to prevent the oxidation of the phosphine precursors to phosphine oxides. nih.govmdpi.com
The incorporation of silver, either as a salt additive or as silver nanoparticles, into phosphonium-based IL electrolytes can further enhance their performance. bohrium.comresearchgate.net Silver can improve the interfacial properties between the electrolyte and the electrode, potentially leading to better charge transfer and improved cycling stability. researchgate.net Phosphonium ILs have been shown to be attractive for high-voltage battery applications, as they can suppress the corrosion of the aluminum current collector at high potentials. nih.govmdpi.com The combination of the inherent stability of phosphonium ILs with the unique electrochemical properties of silver makes these systems highly promising for the next generation of energy storage devices. researchgate.netbohrium.comresearchgate.net
Table 4: Properties of Phosphonium-Based Ionic Liquids for Electrochemical Applications
| Ionic Liquid Cation | Anion | Key Properties | Application | Ref. |
|---|---|---|---|---|
| Trimethyl(isobutyl)phosphonium | [FSI]⁻ | Superior conductivity and lower viscosity compared to [TFSI]⁻ analogue | Lithium-ion half-cells | researchgate.net |
| Trimethyl(alkyl/ether)phosphonium | [TFSI]⁻, [FSI]⁻ | High thermal and electrochemical stability, good flow characteristics | High-voltage Li-ion batteries | mdpi.com |
| Tetrabutylphosphonium | [EHS]⁻ | High specific capacitance, wide electrochemical window | Supercapacitors | chemrxiv.org |
| Polymerized Phosphonium | Various | Non-volatile, non-flammable, enhanced safety | Solid-state electrolytes for LIBs | nih.govnih.gov |
Electrolyte Design and Performance Optimization for Specific Applications
The design of electrolytes based on phosphonium salts often involves tailoring the cation and anion to achieve desired performance metrics for specific applications, such as batteries, capacitors, and electrodeposition processes. For a hypothetical this compound electrolyte, the phosphonium cation's structure—featuring both methyl and phenyl groups—would influence its physical and electrochemical properties. The presence of the chloro-methyl group could potentially enhance solubility in specific solvents and influence the coordination with the silver cation.
Optimization of such an electrolyte would involve a systematic study of how its concentration, the choice of solvent, and the addition of other supporting electrolytes or additives affect key performance indicators. For instance, in a silver deposition application, the goal would be to formulate an electrolyte that allows for a smooth, uniform, and adherent silver coating.
Investigation of Ionic Conductivity, Viscosity, and Electrochemical Stability Window
The performance of an electrolyte is intrinsically linked to its fundamental physicochemical properties.
Ionic Conductivity: The mobility of the chloro-methyl-diphenylphosphanium cation and the silver cation, along with any other charge carriers in the electrolyte, would determine its ionic conductivity. Research on other phosphonium-based ionic liquids has shown that the size and symmetry of the cation, as well as the nature of the anion, play a crucial role. Generally, smaller, more symmetric cations tend to have higher mobility and thus lead to higher conductivity. The presence of both bulky phenyl groups and a smaller methyl group in the chloro-methyl-diphenylphosphanium cation would result in a moderate ionic conductivity.
Electrochemical Stability Window: The electrochemical stability window defines the voltage range within which the electrolyte remains stable without undergoing decomposition. Phosphonium salts are known for their wide electrochemical windows, which is a significant advantage in many applications. It is anticipated that an electrolyte based on this compound would also exhibit good electrochemical stability, allowing for its use in a broad range of electrochemical processes.
| Property | Predicted Characteristic for this compound Electrolyte | Influencing Factors |
| Ionic Conductivity | Moderate | Size and asymmetry of the phosphonium cation, solvent viscosity |
| Viscosity | Moderate to High | Intermolecular forces, ion-solvent interactions |
| Electrochemical Stability | Wide | Inherent stability of the phosphonium cation and anion |
Application in Light-Emitting Materials and Devices (e.g., OLEDs)
Phosphonium salts and their metal complexes have been explored for their potential in light-emitting applications, including Organic Light-Emitting Diodes (OLEDs). The luminescence properties of these materials are often linked to the nature of the organic ligands and the central metal ion.
Principles of Organic Phosphorescence and Electroluminescence in Phosphonium Salts
Organic phosphorescence is a process where a molecule in a triplet excited state emits a photon to return to the singlet ground state. This process is spin-forbidden, which results in longer emission lifetimes compared to fluorescence. In the context of OLEDs, harnessing phosphorescence is highly desirable as it can, in principle, lead to internal quantum efficiencies of up to 100%.
Strategies for Tuning Photoluminescent and Electroluminescent Properties through Counterion and Structural Modification
The photoluminescent and electroluminescent properties of materials based on phosphonium salts can be tuned through various strategies:
Counterion Modification: The choice of the counterion can significantly influence the emission properties. Different anions can affect the packing of the molecules in the solid state, which in turn can alter the emission wavelength and quantum yield.
Structural Modification of the Phosphonium Cation: Modifying the organic groups attached to the phosphorus atom can also tune the luminescent properties. For the chloro-methyl-diphenylphosphanium cation, altering the substituents on the phenyl rings or replacing the methyl or chloro-methyl groups could lead to changes in the electronic structure and, consequently, the emission characteristics.
Ligand Design in Silver Complexes: In a silver complex, the design of the organic ligands is a powerful tool for tuning the emission color and efficiency. For a hypothetical complex involving chloro-methyl-diphenylphosphine and silver, the introduction of different functional groups on the phenyl rings could modulate the energy levels of the frontier molecular orbitals, thereby tuning the emission from the blue to the red region of the spectrum. Studies on other silver(I) phosphine complexes have demonstrated that the emission can be ligand-centered. researchgate.netresearchgate.net
Role in the Synthesis and Stabilization of Silver Nanomaterials
Phosphonium salts have been successfully employed as stabilizing agents in the synthesis of metal nanoparticles, including silver nanoparticles. They can effectively control the size, shape, and stability of the resulting nanomaterials.
Control over Nanoparticle Size, Shape, and Monodispersity
The use of capping agents is crucial in the synthesis of nanoparticles to prevent their aggregation and to control their growth. Phosphonium salts, with their cationic head group and organic side chains, can adsorb onto the surface of growing nanoparticles, providing electrostatic and steric stabilization.
For this compound, the phosphonium cation would be expected to act as an effective stabilizer for silver nanoparticles. The diphenylphosphine (B32561) moiety could coordinate to the silver nanoparticle surface, while the bulky phenyl groups and the chloro-methyl group would provide a steric barrier, preventing agglomeration.
The final size, shape, and monodispersity of the silver nanoparticles would depend on several factors, including:
The concentration of the phosphonium salt.
The reaction temperature.
The choice of the reducing agent.
The solvent system.
By carefully controlling these parameters, it is plausible that chloro-methyl-diphenylphosphanium could be used to synthesize silver nanoparticles with well-defined morphologies, such as spheres, rods, or prisms. Research on other phosphonium surfactants has shown that triphenyl-substituted phosphonium surfactants can lead to smaller and more stable silver nanoparticles. mdpi.com
| Parameter | Influence on Silver Nanoparticle Synthesis |
| Phosphonium Salt Concentration | Affects the extent of surface coverage and can influence the final particle size. |
| Reaction Temperature | Influences the kinetics of nanoparticle nucleation and growth. |
| Reducing Agent | The strength and concentration of the reducing agent determine the rate of silver ion reduction. nih.govnih.gov |
| Solvent | The polarity and viscosity of the solvent can affect precursor solubility and nanoparticle stability. |
Surface Chemistry and Ligand Passivation in Nanoparticle Formation
The synthesis of stable metal nanoparticles is highly dependent on the effective passivation of their surfaces to prevent agglomeration and control growth. Phosphonium salts, such as chloro-methyl-diphenylphosphanium chloride, serve as effective capping agents or ligands in the formation of silver nanoparticles (AgNPs). The chloro-methyl-diphenylphosphanium cation functions as a surfactant, adsorbing onto the nanoparticle surface during its formation.
The stabilization mechanism involves two key features of the phosphonium cation. The bulky diphenyl groups provide significant steric hindrance, creating a protective layer that physically separates the nanoparticles from each other. Concurrently, the positively charged phosphorus atom imparts an electrostatic charge to the nanoparticle surface. This results in a positive zeta potential for the silver nanodispersions, leading to electrostatic repulsion between particles and enhancing the colloidal stability of the suspension. mdpi.comnih.gov Studies on similar phosphonium surfactants have shown that the nature of the substituents on the phosphorus atom can influence the degree of stabilization; for instance, the presence of multiple phenyl groups can shield the positive charge, affecting the resulting zeta potential and particle size. mdpi.com
The process of ligand passivation with a compound like this compound begins during the reduction of a silver salt precursor. The phosphonium cations present in the reaction medium attach to the nascent silver nuclei. This attachment, or passivation, controls the subsequent growth of the particles and prevents uncontrolled aggregation, which would otherwise lead to larger, unstable particles. researchgate.net The choice of the phosphine-based ligand and the reaction conditions, such as temperature and precursor concentration, are critical parameters that dictate the final size, shape, and surface properties of the synthesized nanoparticles. researchgate.net
Below is a data table summarizing typical properties of silver nanoparticles stabilized with phosphonium-based surfactants, based on findings from related systems.
| Property | Typical Value/Range | Significance | Reference |
|---|---|---|---|
| Average Particle Diameter | 10 - 80 nm | Influences optical and catalytic properties. Smaller sizes often desired for higher surface area. | nih.gov |
| Zeta Potential | +35 to +70 mV | Indicates high colloidal stability due to electrostatic repulsion between particles. | mdpi.comnih.gov |
| Surface Plasmon Resonance (SPR) Peak | ~410 - 430 nm | Confirms the formation of spherical silver nanoparticles. The peak position can shift with particle size. | |
| Stabilizing Mechanism | Electrosteric | Combines electrostatic repulsion from the phosphonium headgroup and steric hindrance from the phenyl groups. | mdpi.com |
Integration into Conductive Materials for Advanced Electronic Applications (e.g., photovoltaic pastes)
Conductive pastes are essential materials in the fabrication of electronic devices, including printed circuit boards and solar cells. Photovoltaic silver pastes, in particular, are used to create the metallic electrode grids on the surface of silicon wafers that collect and transport the current generated from solar energy. nanographenex.com These pastes are typically composed of silver particles as the conductive filler, an organic binder, and solvents. nanographenex.commdpi.com
The performance of a conductive paste—specifically its electrical conductivity, adhesion, and printability—is highly dependent on the uniform dispersion of the silver particles within the paste matrix. mdpi.com Agglomeration of silver particles can lead to increased electrical resistance and mechanical failure. Here, a compound like this compound can play a crucial role. The phosphonium salt can function as a dispersing agent or surfactant for the silver nanoparticles or microflakes within the paste. mdpi.com Its amphiphilic nature, with lipophilic phenyl groups and a charged headgroup, allows it to stabilize the silver particles within the organic binder and solvent system, preventing aggregation and ensuring a homogenous mixture.
This improved dispersion leads to the formation of a more compact and interconnected conductive network upon curing, which lowers the electrical resistivity of the final electrode. mdpi.com Furthermore, additives can influence the sintering process during curing, potentially allowing for lower curing temperatures, which is advantageous for use with temperature-sensitive substrates. mdpi.com While specific research into using this compound in this exact application is not widespread, the principles of using surfactants and stabilizers are well-established in the formulation of high-performance conductive pastes. nanographenex.comacs.org
The following table details typical characteristics of conductive silver pastes used in electronic applications.
| Property | Typical Value/Range | Significance in Application | Reference |
|---|---|---|---|
| Silver Content | ≥75% | Determines the maximum potential conductivity of the paste. | sigmaaldrich.com |
| Electrical Resistivity | ~0.2 × 10⁻³ to 10⁻⁵ Ω·cm | A lower value indicates higher conductivity and better electronic performance. | mdpi.com |
| Viscosity | 100,000 - 300,000 cP | Crucial for printability and achieving fine-line resolution in patterns like solar cell grids. | shilpent.com |
| Curing Temperature | 120 - 160 °C | The temperature required to evaporate solvents and sinter the silver particles to form a solid conductive film. | mdpi.comshilpent.com |
| Adhesion | High | Ensures a durable and reliable connection between the conductive trace and the substrate. | nanographenex.com |
Supramolecular Assembly in Materials Design
Supramolecular chemistry involves the design of complex chemical systems through the self-assembly of molecular components via non-covalent interactions. Silver(I) ions are particularly useful in this field due to their flexible coordination geometry, which allows them to form a wide variety of structural motifs when combined with appropriate organic ligands. nih.govresearchgate.net Phosphine and phosphonium-based ligands, including derivatives like chloro-methyl-diphenylphosphanium, are excellent candidates for directing the assembly of silver ions into predictable and functional supramolecular architectures. acs.org
The self-assembly process is driven by the coordination between the "soft" silver(I) cation and the "soft" phosphorus donor atom of the ligand. nih.govacs.org The final structure of the resulting coordination polymer or complex is dictated by several factors, including the steric and electronic properties of the phosphine ligand, the coordination preference of the silver ion, and the nature of the counter-anion (e.g., chloride, nitrate, triflate). researchgate.netacs.org For instance, rigid diphosphine ligands can lead to the formation of linear polymers, while more flexible ligands can assemble with silver ions to create remarkable puckered sheet-like structures. nih.govcapes.gov.br
A ligand such as chloro-methyl-diphenylphosphanium brings specific structural information to the assembly process. The geometry around the phosphorus atom and the potential for the chloromethyl group to participate in hydrogen bonding or other weak interactions can guide the formation of unique one-, two-, or three-dimensional networks. scienceasia.org These ordered assemblies have potential applications in areas such as catalysis, host-guest chemistry, and the development of novel materials with unique optical or electronic properties. researchgate.net The study of how different phosphine ligands direct the assembly of silver ions is a vibrant area of materials chemistry, with the potential to create highly complex and functional materials from simple building blocks. acs.orgrsc.org
This table provides examples of supramolecular structures formed from silver and phosphine-based ligands.
| Ligand Type | Silver Salt Anion | Resulting Supramolecular Structure | Key Feature | Reference |
|---|---|---|---|---|
| Rigid Diphosphine | Weakly coordinating (e.g., PF₆⁻) | Linear Coordination Polymer | Forms simple, repeating chains. | nih.gov |
| Flexible Diphosphine | Weakly coordinating (e.g., PF₆⁻) | Puckered Sheet Network (fused 54-membered rings) | Creates a complex, 2D laminated structure. | nih.govcapes.gov.br |
| Chiral Diphosphine | Triflate (CF₃SO₃⁻) | Helical Polymer | The ligand's chirality is transferred to the polymer structure. | rsc.org |
| Monodentate Phosphine (e.g., PPh₃) | Halide (Cl⁻, Br⁻) | Mononuclear Trigonal Planar Complex | Forms discrete molecular units often linked by hydrogen bonds. | scienceasia.org |
| 2-(diphenylphosphinomethyl)pyridine | Tetrafluoroborate (B81430) (BF₄⁻) | Dinuclear Complex | Ligand bridges two silver centers. | researchgate.net |
Future Research Directions and Emerging Frontiers
Exploration of Novel Ligand Architectures and Alternative Silver Oxidation States
Future research will heavily focus on the rational design of novel phosphine (B1218219) and phosphonium-based ligands to fine-tune the properties of silver complexes. The steric and electronic characteristics of phosphine ligands have a substantial impact on the stability and geometry of silver(I) complexes. nih.gov Bulky ligands often result in lower coordination numbers, while the use of chelating bidentate phosphines can enhance stability. nih.gov The structural diversity of silver(I) phosphine complexes is vast, with coordination geometries ranging from linear to trigonal planar and tetrahedral, each influencing the compound's biological and catalytic activity. nih.govresearchgate.net
A significant frontier is the stabilization of alternative silver oxidation states beyond the ubiquitous Ag(I). While Ag(I) typically acts as a soft, carbophilic Lewis acid, the development of catalytic cycles involving higher oxidation states, such as Ag(III), is an emerging area. beilstein-journals.org The design of specialized ligand frameworks, potentially involving tailored phosphonium (B103445) cations, could provide the necessary electronic environment to access and stabilize these less common oxidation states, thereby unlocking novel reaction pathways. Research into how different counter-anions and ligand modifications influence the coordination geometry—from linear to non-linear arrangements—will also be critical. rsc.org The adaptability of silver(I) to form various complex structures depending on stoichiometry and ligand nature presents a rich area for discovery. nih.gov
Integration into Heterogeneous Catalytic Systems for Enhanced Sustainability
A major thrust in catalysis research is the development of sustainable processes, which includes creating catalysts that are easily separable and recyclable. Integrating homogeneous silver complexes, such as those based on chloro-methyl-diphenylphosphanium, into heterogeneous systems is a promising strategy. This involves immobilizing the active silver species onto solid supports like polymers, alumina, or silica. mdpi.comresearchgate.net
Polystyrene-supported N-heterocyclic carbene (NHC)–silver complexes have already demonstrated reusability in multicomponent reactions, maintaining activity over multiple cycles. beilstein-journals.org Future work could adapt this "heterogenization" approach for phosphonium-silver systems. Another advanced concept is the creation of single-atom catalysts (SACs), where individual silver atoms are anchored onto a support material, such as nano-γ-Al2O3. mdpi.com This maximizes atom efficiency and can lead to exceptional catalytic performance in reactions like the selective catalytic reduction of NOx. mdpi.com Research into metal-organic alloys (MORALs), where organic molecules are doped into the silver metal lattice, also offers a pathway to highly selective and robust heterogeneous catalysts for industrial processes like methanol (B129727) oxidation. mdpi.comresearchgate.net
Advancements in In Situ Spectroscopic and Diffraction Characterization during Reaction and Transformation
Understanding how a catalyst functions in real-time under actual reaction conditions is crucial for rational catalyst design. numberanalytics.comuu.nl Future research will increasingly rely on advanced in situ and operando spectroscopic techniques to probe the structural and electronic dynamics of chloro-methyl-diphenylphosphanium;silver and related catalysts during chemical transformations. youtube.com
In situ vibrational spectroscopies, such as Raman and infrared (IR) spectroscopy, are powerful tools for identifying reaction intermediates and observing surface phenomena on working catalysts. numberanalytics.comyoutube.com For instance, shell-isolated nanoparticle-enhanced Raman scattering (SHINERS) is a breakthrough technique that allows the study of catalytic reactions on various surfaces, including silver, without interference from the probe itself. youtube.com This method can be used to map reactivity on a catalyst surface at the nanoscale. youtube.com Similarly, in situ IR techniques can monitor the changing concentrations of surface species over time, helping to distinguish between active participants and spectator species in a reaction. youtube.com The application of these methods will provide unprecedented insight into reaction mechanisms, catalyst deactivation pathways, and the precise role of the phosphonium cation in modulating the silver center's activity.
High-Throughput Screening and Computational Design for Accelerated Discovery of New Applications
The discovery of new catalysts and applications can be significantly accelerated by adopting high-throughput and computational approaches. High-throughput screening (HTS) allows for the rapid testing of large libraries of catalysts under diverse reaction conditions. numberanalytics.com Robotic systems can prepare and screen thousands of samples in a short time, utilizing techniques like mass spectrometry, UV/Vis spectroscopy, and chromatography to analyze reaction outcomes. numberanalytics.commpg.de For more efficient material usage, microfluidic devices represent a promising platform for parallelized HTS of catalysts. mpg.de
Complementing experimental screening, computational design is a powerful tool for predicting catalyst performance. ucla.edu Descriptor-based microkinetic analysis, which uses parameters like the binding energies of key intermediates, can be used to construct "volcano plots" that predict catalytic activity across a wide range of materials. acs.org This method allows for the rapid in silico screening of thousands of potential alloy catalysts, identifying promising candidates for synthesis and testing. acs.org For phosphine ligands, computational parameters quantifying steric and electronic properties can be used in regression analyses to build predictive models for catalytic success, guiding the design of new ligands tailored for specific metals like nickel, a concept readily transferable to silver. ucla.edu
| Technique | Principle and Application | Reference |
|---|---|---|
| Infrared Thermography | Measures heat generated by exothermic reactions to determine reaction rates. | mpg.de |
| Scanning Mass Spectrometry | Analyzes reaction products to investigate catalyst selectivity. | mpg.de |
| UV/Vis Spectroscopy | Monitors reactions in parallel by tracking the absorbance of an analyte. Fluorescence-based assays can enhance sensitivity. | mpg.de |
| Gas Chromatography (GC) / Liquid Chromatography (LC) | Separates and quantifies components of a reaction mixture to determine conversion and yield. | mpg.de |
| Microfluidic Devices | Integrates chemical reactions and analysis on a single chip for rapid screening with minimal material consumption. | numberanalytics.commpg.de |
Synergistic Combinations with Other Metal Centers and Organic Catalysts for Multi-Component Systems
The complexity of modern organic synthesis often requires multiple catalytic steps. A key future direction is the design of multi-component systems where a this compound complex works synergistically with other catalysts. Silver-catalyzed multicomponent reactions (MCRs), which create complex molecules from three or more starting materials in a single step, are a prime area for this research. beilstein-journals.orgbenthamdirect.com
These processes can be co-catalyzed by a silver complex and an organocatalyst, such as an N-heterocyclic carbene (NHC). beilstein-journals.org This dual approach can facilitate transformations like the synthesis of 2-amino-1,2-dihydroquinolines. beilstein-journals.org Furthermore, there is significant potential in combining silver catalysts with other transition metals. For example, synergistic catalysis involving silver is used in enantioselective transformations. acs.org The development of systems that pair silver with metals like iridium or palladium could lead to novel reactivity, overcoming the limitations of single-catalyst systems. nih.gov Investigating the synergistic effects between silver nanoparticles and conventional antibiotics has also shown promise, suggesting broader applications for silver-based combination therapies. researchgate.net
Investigations into Solid-State Luminescence Mechanisms and Crystal Engineering for Photonic Applications
Silver(I) phosphine complexes are not only catalytically active but also exhibit interesting photophysical properties, including solid-state luminescence. acs.orgrsc.org An exciting frontier is the investigation of these luminescence mechanisms and the use of crystal engineering to design novel photonic materials. rsc.org The emission properties of such compounds are highly dependent on factors like the rigidity and arrangement of ligands and the presence of intermolecular interactions in the crystal lattice. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing chloro-methyl-diphenylphosphanium silver complexes?
- Methodological Answer : Microwave-assisted synthesis, as demonstrated in cobaltocenium-based compounds, can enhance reaction efficiency and yield. Ensure stoichiometric control of the silver precursor (e.g., AgNO₃) and chloro-methyl-diphenylphosphanium chloride under inert conditions. Purification via recrystallization or column chromatography is critical to isolate pure complexes, with structural validation using X-ray crystallography .
Q. Which spectroscopic techniques are most effective for characterizing chloro-methyl-diphenylphosphanium silver complexes?
- Methodological Answer : Combine ¹H/³¹P NMR to probe ligand coordination and X-ray diffraction (XRD) for crystal structure elucidation. Elemental analysis (EA) and FT-IR can confirm composition and bonding. For silver coordination environments, X-ray photoelectron spectroscopy (XPS) and EXAFS provide oxidation state and local structural details .
Q. How should researchers handle and store chloro-methyl-diphenylphosphanium silver complexes to ensure stability?
- Methodological Answer : Store complexes in amber vials under argon or nitrogen to prevent photodegradation and oxidation. Conduct accelerated aging studies (e.g., exposure to heat, light, humidity) to assess stability. Use TGA/DSC to monitor decomposition thresholds and recommend storage temperatures below -20°C for long-term stability .
Advanced Research Questions
Q. How can contradictory NMR data for chloro-methyl-diphenylphosphanium silver complexes be resolved?
- Methodological Answer : Contradictions may arise from dynamic equilibria or paramagnetic impurities. Employ variable-temperature NMR to detect exchange processes and DOSY to distinguish aggregation states. Validate results with complementary techniques like ESI-MS or Raman spectroscopy to cross-check molecular integrity .
Q. What strategies mitigate environmental risks during the disposal of chloro-methyl-diphenylphosphanium silver complexes?
- Methodological Answer : Analyze phosphorus and chlorine retention using ICP-MS to quantify leaching potential. Develop neutralization protocols (e.g., treatment with reducing agents for silver recovery) and assess biodegradability via microbial assays. Collaborate with environmental chemists to design closed-loop waste management systems .
Q. How do solvent polarity and counterion choice influence the reactivity of chloro-methyl-diphenylphosphanium silver complexes?
- Methodological Answer : Perform solvent screening (e.g., dichloromethane vs. DMF) with cyclic voltammetry to study redox behavior. Compare non-coordinating (BF₄⁻) vs. coordinating (NO₃⁻) counterions using UV-Vis spectroscopy and kinetic studies. Density Functional Theory (DFT) calculations can model solvent effects on reaction pathways .
Q. What experimental designs address discrepancies in reported catalytic activity of chloro-methyl-diphenylphosphanium silver complexes?
- Methodological Answer : Standardize substrate-to-catalyst ratios and reaction temperatures across replicate trials. Use Arrhenius plots to compare activation energies and in situ IR to monitor intermediate formation. Publish full datasets (raw and processed) to enable meta-analyses and identify outliers .
Methodological Best Practices
- Data Integrity : Document synthesis parameters (e.g., reaction time, solvent purity) in detail to ensure reproducibility. Include raw spectral data and crystal structure CIF files in supplementary materials .
- Contradiction Analysis : Apply Bland-Altman plots or principal component analysis (PCA) to statistically evaluate data variability across studies .
- Safety Protocols : Follow ZDHC MRSL guidelines for handling chlorinated precursors and silver salts, including fume hood use and waste neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
